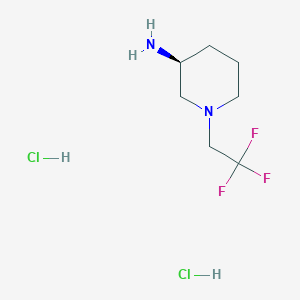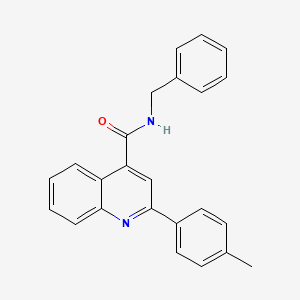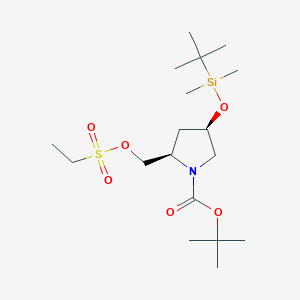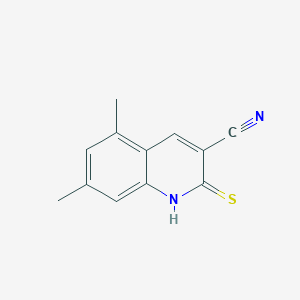
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride: is a fluorinated organic compound. It is characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and an amine group. The compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride: is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target molecules, facilitating binding and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1-(2,2,2-trifluoroethyl)piperidine: Lacks the amine group, resulting in different reactivity and applications.
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
Uniqueness
- The presence of both the trifluoroethyl group and the amine group in (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride makes it a versatile compound with unique reactivity and a wide range of applications in scientific research.
Propriétés
Formule moléculaire |
C7H15Cl2F3N2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-3-1-2-6(11)4-12;;/h6H,1-5,11H2;2*1H/t6-;;/m0../s1 |
Clé InChI |
ZMQUQDOVDIFMFH-ILKKLZGPSA-N |
SMILES isomérique |
C1C[C@@H](CN(C1)CC(F)(F)F)N.Cl.Cl |
SMILES canonique |
C1CC(CN(C1)CC(F)(F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(4-Methoxy-phenyl)-3-oxo-3-phenyl-propyl]-malononitrile](/img/structure/B12995094.png)

![2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12995111.png)


![tert-Butyl 2-formyl-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12995119.png)
![4-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B12995127.png)

![(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12995145.png)

![7-Chloro-3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12995148.png)

